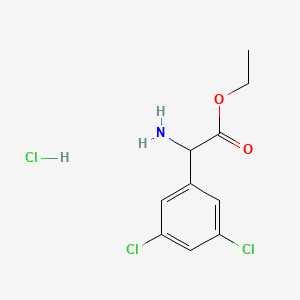![molecular formula C19H16F3NO2 B6617916 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine CAS No. 1803583-71-2](/img/structure/B6617916.png)
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine (EMTFP) is an organic compound that has been studied in recent years due to its potential applications in the fields of medicine and biochemistry. EMTFP has been found to possess a range of properties, including a high solubility in water, a low melting point, and a low toxicity. Furthermore, it has been shown to have a wide range of potential applications in scientific research, including as an enzyme inhibitor, a substrate for metabolic reactions, and a potential therapeutic agent.
Applications De Recherche Scientifique
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine has been found to possess a range of properties which make it a suitable compound for use in scientific research. For example, it has been shown to act as an enzyme inhibitor, meaning that it can be used to study the action of enzymes in biochemical and physiological processes. Furthermore, it has been found to act as a substrate for metabolic reactions, meaning that it can be used to study the metabolism of various compounds. Finally, it has been suggested that 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine may have potential as a therapeutic agent, as it has been shown to possess anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine is still not fully understood, however, it is believed to involve a number of processes. It is thought that the compound acts as an enzyme inhibitor, meaning that it binds to enzymes and prevents them from functioning correctly. Furthermore, it is believed that 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine may act as a substrate for metabolic reactions, meaning that it can be used to facilitate the metabolism of other compounds. Finally, it is thought that 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine may act as an anti-inflammatory and anti-cancer agent, though the exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine are still not fully understood, however, it has been found to possess a range of properties which make it suitable for use in scientific research. For example, it has been found to act as an enzyme inhibitor, meaning that it can be used to study the action of enzymes in biochemical and physiological processes. Furthermore, it has been found to act as a substrate for metabolic reactions, meaning that it can be used to study the metabolism of various compounds. Finally, it has been suggested that 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine may have potential as a therapeutic agent, as it has been shown to possess anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high solubility in water, which makes it suitable for use in a range of experiments. Furthermore, it has a low melting point, meaning that it is relatively easy to work with. Finally, it has a low toxicity, meaning that it is safe to use in experiments. However, one of the main limitations is that the mechanism of action of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine is still not fully understood, meaning that it may not be suitable for use in certain experiments.
Orientations Futures
Given the potential applications of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine, there are a number of potential future directions for research. For example, further research could be conducted into the mechanism of action of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine, in order to better understand its effects on biochemical and physiological processes. Furthermore, further research could be conducted into the potential therapeutic applications of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine, in order to develop more effective therapeutic agents. Finally, further research could be conducted into the synthesis of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine, in order to develop more efficient and cost-effective methods of production.
Méthodes De Synthèse
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine can be synthesized using a range of methods, including direct synthesis from the corresponding acid and base, or via a number of intermediates. One of the most common methods for the synthesis of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine is the reaction of 5-ethyl-4-methyl-2-pyridinecarboxylic acid with trifluoromethoxybenzene in the presence of a base, such as sodium hydroxide. The reaction proceeds via a substitution reaction, resulting in the formation of the desired product.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-3-13-11-23-15(10-12(13)2)18-9-8-16(24-18)14-6-4-5-7-17(14)25-19(20,21)22/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHWHNWAHKXVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1C)C2=CC=C(O2)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

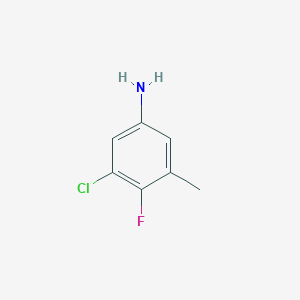

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
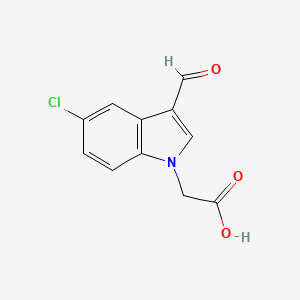
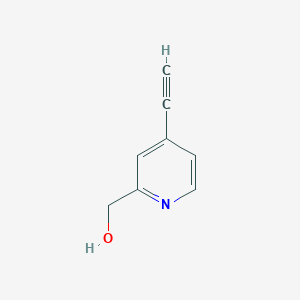
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
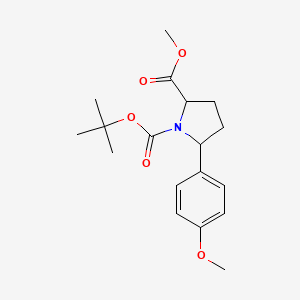
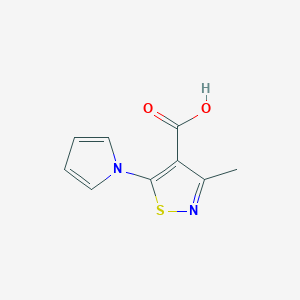
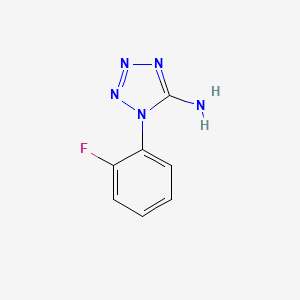

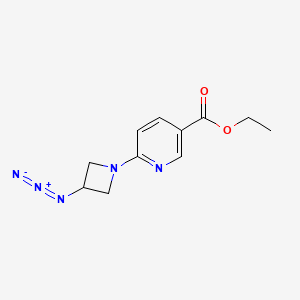
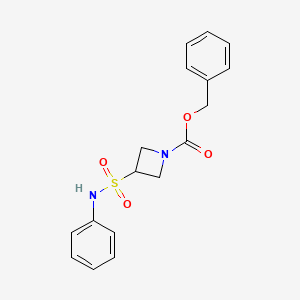
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
